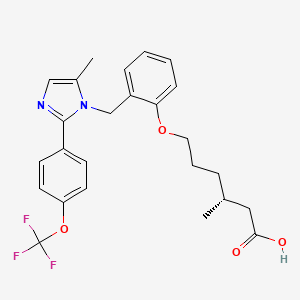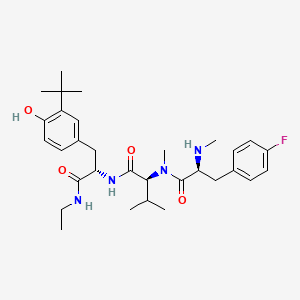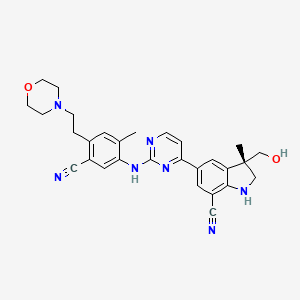
Map3K14-IN-173
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MAP3K14-IN-173 is a potent MAP3K14 kinase inhibitor.
Aplicaciones Científicas De Investigación
1. Association with High-Grade Prostate Cancers
Map3K14, a gene located in a small consensus region on chromosome 6q14-21, is associated with high-grade prostate cancers. A study by Liu et al. (2007) found that deletion of the MAP3K7 gene, located in this region, is significantly associated with higher-grade prostate cancers, occurring in 61% of tumors with Gleason score ≥8.
2. Role in ABA Response in Arabidopsis
Research on Arabidopsis thaliana by Choi et al. (2017) demonstrated that MAP3K16 and other MAP3Ks like MAP3K14, whose expression is salt-inducible, play roles in abscisic acid (ABA) response, indicating a significant role in plant stress responses and developmental stages.
3. Genetic Lesions in Hodgkin Lymphoma
The study by Otto et al. (2012) revealed that genetic lesions of the MAP3K14 gene are observed in classical Hodgkin lymphoma (cHL). Specifically, gains of MAP3K14 were detected in a subset of primary cHL cases, highlighting its role in the pathogenesis of this disease.
4. Association with Bone Mineral Density and Turnover
In a study focused on bone health, Roshandel et al. (2011) discovered associations between single nucleotide polymorphisms (SNPs) within MAP3K14 and bone mineral density, geometry, and turnover in men, suggesting its involvement in bone health and related diseases.
5. Role in Acute Kidney Injury
Research by Ortiz et al. (2017) found that MAP3K14 plays a role in promoting kidney injury by promoting inflammation and cell death, indicating its potential as a therapeutic target for acute kidney injury.
Propiedades
Número CAS |
2113617-02-8 |
|---|---|
Nombre del producto |
Map3K14-IN-173 |
Fórmula molecular |
C29H31N7O2 |
Peso molecular |
509.614 |
Nombre IUPAC |
(R)-5-(2-((5-Cyano-2-methyl-4-(2-morpholinoethyl)phenyl)amino)pyrimidin-4-yl)-3-(hydroxymethyl)-3-methylindoline-7-carbonitrile |
InChI |
InChI=1S/C29H31N7O2/c1-19-11-20(4-6-36-7-9-38-10-8-36)22(15-30)14-26(19)35-28-32-5-3-25(34-28)21-12-23(16-31)27-24(13-21)29(2,18-37)17-33-27/h3,5,11-14,33,37H,4,6-10,17-18H2,1-2H3,(H,32,34,35)/t29-/m1/s1 |
Clave InChI |
VQBPWNWQPUQVHN-GDLZYMKVSA-N |
SMILES |
N#CC1=CC(C2=NC(NC3=CC(C#N)=C(CCN4CCOCC4)C=C3C)=NC=C2)=CC5=C1NC[C@@]5(CO)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MAP3K14-IN 173; MAP3K14 IN-173; MAP3K14 IN 173; MAP3K14-IN-173 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



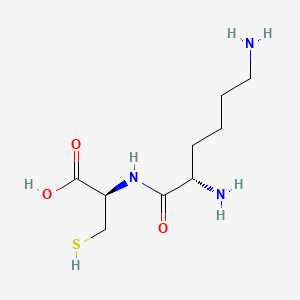
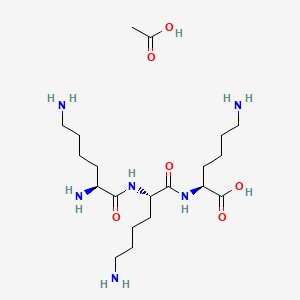
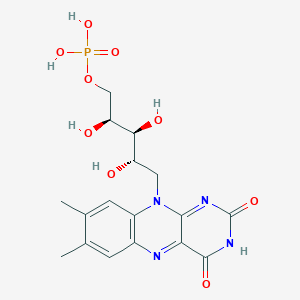

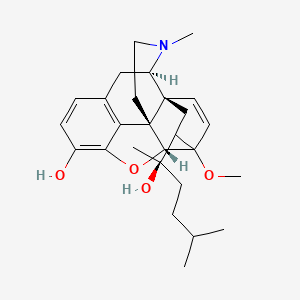
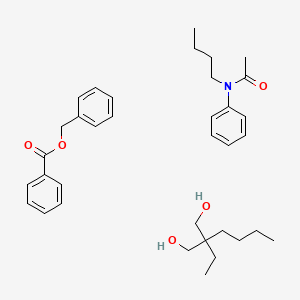
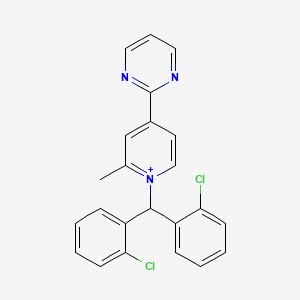
![(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B608796.png)
